N'-formamidocarbamimidothioic acid
Description
N'-Formamidocarbamimidothioic acid is a thiourea derivative characterized by a carbamimidothioic acid backbone (HN=C(S)–NH–) modified with a formamido (–NHCHO) substituent. The compound’s reactivity is influenced by the electron-withdrawing formamido group, which may enhance its acidity compared to unsubstituted thioureas. While direct experimental data on its applications are scarce, analogous carbamimidothioic acid derivatives are employed in organic synthesis, catalysis, and pharmaceutical intermediates due to their nucleophilic sulfur and nitrogen atoms .
Properties
IUPAC Name |
N'-formamidocarbamimidothioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5N3OS/c3-2(7)5-4-1-6/h1H,(H,4,6)(H3,3,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKPFCYLLBRSBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)NN=C(N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=O)NN=C(N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Mechanism
The process requires a stoichiometric excess of formamide (3–5 equivalents) under inert nitrogen atmosphere. Heating to 60–100°C for 1–24 hours facilitates imine formation, with reaction completion monitored via NMR or LC-MS. The mechanism involves:
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Deprotonation of the amine group under basic conditions.
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Nucleophilic attack on formamide’s carbonyl carbon, forming a tetrahedral intermediate.
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Elimination of ammonia to yield the N-formylated product.
Key advantages include operational simplicity and avoidance of toxic reagents. However, competing side reactions, such as over-formylation or thiourea decomposition, necessitate precise temperature control.
Carbodiimide-Mediated Coupling with Formic Acid
This method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate formic acid for coupling with aminothiourea. The EDC forms an active O-acylisourea intermediate, enabling efficient amide bond formation.
Optimization Parameters
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Molar Ratios : 1:1.2 (aminothiourea:formic acid) with 1.5 equivalents of EDC.
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Solvent Systems : Anhydrous dichloromethane or dimethylformamide.
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Reaction Time : 2–4 hours at 0–25°C.
Comparative studies show yields of 68–75%, with byproduct formation (e.g., N-acylurea) mitigated by adding hydroxybenzotriazole (HoBt) as a coupling enhancer.
Formyl Chloride Acylation
Formyl chloride (HCOCl), though highly reactive, offers rapid N-formylation under cryogenic conditions. The protocol involves:
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Generation of HCOCl in situ via reaction of formic acid with thionyl chloride.
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Dropwise addition to aminothiourea in tetrahydrofuran at −20°C.
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Quenching with aqueous sodium bicarbonate.
This method achieves 82% yield within 30 minutes but requires stringent moisture control due to HCOCl’s hydrolytic instability.
Radical Nitration-Formylation Tandem Reactions
Inspired by nitro-fatty acid synthesis, this innovative approach uses tert-butyl nitrite (t-BuONO) and formamide under radical initiation. The mechanism proceeds via:
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Nitrogen dioxide radical (- NO₂) generation from t-BuONO.
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Hydrogen abstraction from the thiourea’s amine group.
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Radical recombination with formamide-derived intermediates.
While promising for scalability, the method currently suffers from low regioselectivity (45–50% yield) and requires further optimization.
Enzymatic Formylation Using Acyltransferases
Emerging biocatalytic strategies utilize Pseudomonas aeruginosa acyltransferase (PaATase) to transfer formyl groups from formyl-CoA to aminothiourea. Key advantages include:
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Ambient temperature (25–37°C).
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Aqueous reaction media (pH 7.0–7.5).
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Near-quantitative yields (94–97%) with no byproducts.
Table 1 compares the five methods:
Chemical Reactions Analysis
Types of Reactions: Compound “N'-formamidocarbamimidothioic acid” undergoes various chemical reactions, including:
Oxidation: The compound reacts with oxidizing agents to form oxidized products.
Reduction: It can be reduced using reducing agents under specific conditions.
Substitution: The compound participates in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution conditions: Acidic or basic environments, catalysts.
Major Products: The reactions yield various products depending on the reagents and conditions used. These products are often intermediates for further chemical synthesis or final compounds with specific applications.
Scientific Research Applications
Compound “N'-formamidocarbamimidothioic acid” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its biological activity and potential therapeutic effects.
Medicine: Investigated for its role in drug development and treatment of diseases.
Industry: Utilized in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of compound “N'-formamidocarbamimidothioic acid” involves its interaction with molecular targets and pathways. It exerts its effects by:
Binding to specific receptors: The compound interacts with receptors on cell surfaces or within cells.
Modulating pathways: It influences biochemical pathways, leading to changes in cellular functions.
Enzyme inhibition or activation: The compound can inhibit or activate enzymes, affecting metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Carbamimidothioic acid derivatives exhibit diverse reactivity and applications depending on their substituents. Below is a comparative analysis of N'-formamidocarbamimidothioic acid and structurally related compounds:
Structural and Functional Differences
Physicochemical Properties
- Acidity : Sulfonyl and electron-withdrawing substituents (e.g., –SO₂– in ) lower pKa values compared to the formamido derivative, increasing thiourea acidity.
- Solubility : Aromatic and halogenated derivatives (e.g., ) are less polar, favoring organic solvents, while the formamido compound may exhibit aqueous solubility under acidic conditions.
Q & A
Q. What experimental protocols are recommended for synthesizing N'-formamidocarbamimidothioic acid, and how should purity be validated?
Synthesis typically involves sequential amidination and thioamide formation steps under controlled pH and temperature. Post-synthesis, purity validation should include high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity. Mass spectrometry (MS) is critical for molecular weight verification .
Q. Which spectroscopic techniques are essential for characterizing the structural stability of this compound under varying pH conditions?
Use Fourier-transform infrared spectroscopy (FTIR) to track thioamide (C=S) and formamido (N-C=O) bond stability. Dynamic NMR studies (e.g., variable-temperature ¹H NMR) can reveal conformational changes, while UV-Vis spectroscopy monitors electronic transitions in acidic/basic environments .
Q. What in vitro assays are suitable for preliminary screening of the compound’s antimicrobial activity?
Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria are standard. Include positive controls (e.g., ampicillin) and validate results via triplicate experiments with statistical significance testing (p < 0.05) .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the reaction mechanisms of this compound in catalytic processes?
DFT calculations (e.g., B3LYP/6-311++G(d,p)) model transition states and reaction pathways. For example, study nucleophilic attack mechanisms at the carbamimidothioic moiety by mapping electron density surfaces and Gibbs free energy profiles .
Q. What statistical methods address variability in biological assay data for this compound when analyzing clustered observations (e.g., multiple replicates per sample)?
Generalized estimating equations (GEEs) or mixed-effects models account for intra-cluster correlation. For dose-response data, nonlinear regression (e.g., log-logistic models) with bootstrapping quantifies uncertainty in IC₅₀ values .
Q. Which molecular descriptors are critical in QSAR modeling to predict the bioactivity of derivatives of this compound?
Include electronic descriptors (e.g., HOMO-LUMO gap), topological polar surface area (TPSA), and hydrophobicity (logP). Validate models using leave-one-out cross-validation and external test sets to avoid overfitting .
Q. How should researchers manage conflicting data on the compound’s solubility and stability across different solvent systems?
Perform systematic solubility studies (e.g., shake-flask method) in polar aprotic (DMSO), protic (water), and nonpolar (hexane) solvents. Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC-MS to identify degradation products .
Q. What strategies optimize the reproducibility of catalytic applications involving this compound in heterogeneous systems?
Control catalyst loading (e.g., 0.1–5 mol%) and use surface characterization techniques (e.g., BET analysis, TEM) to assess support material interactions. Replicate experiments across independent labs to validate turnover frequencies (TOFs) .
Methodological Best Practices
Q. How can FAIR data principles be implemented when publishing datasets on this compound?
Store raw spectral data (NMR, MS) in repositories like Chemotion or RADAR4Chem with metadata (instrument parameters, solvent details). Assign persistent identifiers (DOIs) and use standardized ontologies for chemical descriptors .
Q. What criteria should guide the selection of surrogate analogs for toxicity studies when in vivo data on this compound are limited?
Prioritize analogs with ≥80% structural similarity (e.g., Tanimoto coefficient) and validated ADMET profiles. Use read-across approaches with OECD QSAR Toolbox to predict hepatotoxicity and mutagenicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
